5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-((4-chlorophenyl)thio)-2-methyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-((4-chlorophenyl)thio)-2-methyl-1H-indole typically involves the following steps:
Bromination: The starting material, 2-methylindole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the indole ring.
Thioether Formation: The brominated intermediate is then reacted with 4-chlorothiophenol in the presence of a base such as potassium carbonate (K2CO3) to form the thioether linkage at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones, and reduced back to the thioether.
Coupling Reactions: The indole ring can participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Sulfoxides and Sulfones: Oxidation of the thioether group.
Coupled Products: Products from Suzuki-Miyaura or Heck coupling reactions.
Scientific Research Applications
5-Bromo-3-((4-chlorophenyl)thio)-2-methyl-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a pharmacophore.
Material Science: It is explored for its electronic properties and potential use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 5-Bromo-3-((4-chlorophenyl)thio)-2-methyl-1H-indole involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The thioether group can also play a role in binding to biological targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-chloro-2-((4-chlorophenyl)thio)pyridine
- 5-Bromo-3-((4-chlorophenyl)thio)-1H-indole
Uniqueness
5-Bromo-3-((4-chlorophenyl)thio)-2-methyl-1H-indole is unique due to the presence of both the bromine and thioether groups, which confer distinct chemical reactivity and biological activity. Its methyl group at the 2-position of the indole ring further differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological properties.
Properties
CAS No. |
336186-27-7 |
---|---|
Molecular Formula |
C15H11BrClNS |
Molecular Weight |
352.7 g/mol |
IUPAC Name |
5-bromo-3-(4-chlorophenyl)sulfanyl-2-methyl-1H-indole |
InChI |
InChI=1S/C15H11BrClNS/c1-9-15(19-12-5-3-11(17)4-6-12)13-8-10(16)2-7-14(13)18-9/h2-8,18H,1H3 |
InChI Key |
YTGBMNPGEOUCTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.